2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-

Description

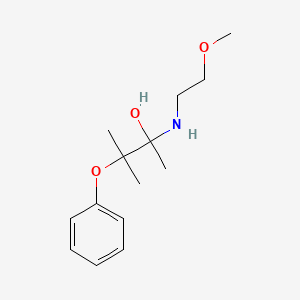

The compound 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- (CAS 7584-78-3) is a branched-chain secondary alcohol with a molecular formula of C₁₄H₂₃NO₃ . Its structure features a phenoxy group at the C3 position, a methyl group at C3, and a 2-methoxyethylamino substituent at C2 (Figure 1).

Figure 1: Simplified structure of the target compound.

Properties

CAS No. |

7584-78-3 |

|---|---|

Molecular Formula |

C14H23NO3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol |

InChI |

InChI=1S/C14H23NO3/c1-13(2,14(3,16)15-10-11-17-4)18-12-8-6-5-7-9-12/h5-9,15-16H,10-11H2,1-4H3 |

InChI Key |

BOWNVSYCCTZCOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(NCCOC)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol generally involves a multi-step process focusing on the formation of three key structural components: the phenoxy group, the methoxyethylamino group, and the butanol backbone.

Formation of the Phenoxy Group

- The phenoxy group is introduced via nucleophilic substitution, where phenol reacts with an appropriate alkyl halide under basic conditions. Common bases include potassium carbonate, and solvents are typically polar aprotic types such as acetone or methyl isobutyl ketone. This reaction forms an ether linkage between the phenol oxygen and the alkyl chain.

Introduction of the Methoxyethylamino Group

- The methoxyethylamino substituent is installed by reacting an amine (such as 2-methoxyethylamine) with an alkylating agent, often a halogenated intermediate. This step can be performed under mild basic conditions to facilitate nucleophilic substitution, yielding the aminoalkyl side chain.

Construction of the Butanol Backbone

- The butanol backbone is typically assembled through Grignard reactions or epoxide ring-opening strategies. For example, methylmagnesium halide reagents can be used to form tertiary alcohols from ketones or epoxides. The butanol carbon chain is functionalized by reduction and substitution reactions to install the hydroxyl group at the 2-position and the methyl and phenoxy substituents at the 3-position.

Industrial Production Methods

- Industrial synthesis optimizes the above steps for scale, yield, and purity. Continuous flow reactors are employed to control reaction times and temperatures precisely.

- Purification techniques such as crystallization, distillation, and chromatographic methods ensure high purity.

- Quality control includes spectroscopic and chromatographic analyses to confirm structure and enantiomeric purity, especially important given the chiral center at the butanol moiety.

Detailed Synthetic Procedure Example

A representative laboratory synthesis based on literature protocols is outlined below:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Phenol + alkyl halide (e.g., bromoalkane), K2CO3, acetone, reflux | Formation of phenoxyalkyl intermediate |

| 2 | Amination | 2-Methoxyethylamine + alkylating agent, mild base, polar aprotic solvent | Introduction of methoxyethylamino group |

| 3 | Grignard reaction | Methylmagnesium bromide + ketone or epoxide intermediate, ether solvent, low temperature | Formation of tertiary alcohol (butanol backbone) |

| 4 | Purification | Chromatography or recrystallization | Isolation of pure 2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol |

This sequence can vary depending on the starting materials and desired stereochemistry.

Reaction Condition Optimization and Catalysis

- Enzymatic kinetic resolution has been explored for related phenoxyalkanolamine compounds to obtain enantiomerically pure products. For example, Pseudomonas fluorescens lipase catalyzes the selective acylation of racemic intermediates structurally similar to 2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol, achieving high enantioselectivity and yield under mild conditions (30 °C, 3 hours).

- Such biocatalytic methods offer green chemistry advantages, including reduced waste and energy consumption.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- serves as a building block for synthesizing more complex organic molecules. Its functional groups enable it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound is being studied for its potential effects on biological systems. Research indicates that it may interact with enzymes and cellular processes, which could lead to significant insights into metabolic pathways and enzyme kinetics.

Medicine

In medicinal chemistry, this compound is under investigation for its potential therapeutic properties . Preliminary studies suggest it may act as a beta-blocker or exhibit other pharmacological activities that could be beneficial in treating cardiovascular conditions or other diseases.

Industry

2-butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations.

Similar Compounds

- 1-[4-(2-Methoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol

- 1-[4-(2-Cyclopropylmethoxyethyl)-phenoxy]-3-amino-3-methyl-butan-2-ol

Uniqueness

The distinct combination of functional groups in 2-butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- confers unique chemical and biological properties compared to similar compounds. Its structure allows for specific interactions that enhance its utility in research and industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethylamino)-3-methyl-3-(phenoxy)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Shared Functional Groups

Methacrylic Acid Ester Derivative (CAS 4203-89-8)

- Structure: This compound (C₁₄H₂₃NO₃) shares the same molecular formula as the target but differs in functional groups. It contains a methacrylate ester linked to a spirocyclic oxazolidine ring .

- Key Differences: Functional Groups: Replaces the phenoxy and amino groups with a methacrylate ester and a spirocyclic amine. Reactivity: The ester group may confer higher hydrophobicity compared to the polar amino and ether linkages in the target compound.

- Applications: Likely used as a polymer precursor due to the methacrylate moiety.

2-((2-Methoxyethyl)(methyl)amino)ethanol (Synthesized in EP 4374877)

- Structure: Contains a 2-methoxyethylamino group and a hydroxyl-terminated ethanol chain .

- Key Differences: Backbone: Lacks the phenoxy and methyl-substituted butanol framework. Synthesis: Prepared via nucleophilic substitution between 2-methoxy-N-methyl ethylamine and 2-bromoethanol, followed by purification .

- Applications: Intermediate in pharmaceutical synthesis (e.g., spirocyclic carboxamide derivatives) .

Phenoxy-Ethoxy Ethanol Derivatives (e.g., CAS 2315-61-9)

Functional Analog: Anti-Inflammatory Acrylamide Derivative

- Structure: 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 from Lycium barbarum) .

- Key Differences: Core Structure: Acrylamide backbone with methoxyethyl and phenolic substituents. Bioactivity: Exhibits anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), surpassing the reference drug quercetin .

Biological Activity

Chemical Identity and Structure

2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy- (CAS No. 7584-78-3) is an organic compound classified as a phenoxyalkanolamine. Its molecular formula is C14H23NO3, with a molecular weight of 253.34 g/mol. The structure features a butanol backbone, a phenoxy group, and a methoxyethylamino group, which contribute to its unique chemical properties and potential biological activities.

| Property | Value |

|---|---|

| CAS No. | 7584-78-3 |

| Molecular Formula | C14H23NO3 |

| Molecular Weight | 253.34 g/mol |

| IUPAC Name | 2-(2-methoxyethylamino)-3-methyl-3-phenoxybutan-2-ol |

| InChI Key | BOWNVSYCCTZCOY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to alterations in cellular pathways and physiological responses. This modulation can have implications for various therapeutic applications, particularly in pharmacology.

Research Findings

Recent studies have explored the biological evaluation of related compounds, indicating that modifications in structure can significantly affect biological activity. For instance, compounds similar to 2-butyl derivatives have shown potential in inhibiting purine nucleoside phosphorylase (PNP), which is relevant for treating T-cell malignancies and bacterial infections .

Case Studies

- Inhibition Studies : A study on related phenoxyalkanolamines demonstrated that certain structural modifications led to enhanced inhibitory effects on PNP with IC50 values in the low nanomolar range . These findings suggest that 2-butyl derivatives could be explored for similar applications.

- Cellular Studies : In vitro studies have indicated that compounds with phenoxy groups exhibit selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .

Applications in Medicine

The compound has been investigated for its potential therapeutic properties, including:

- Beta-blocking activity : Similar compounds have been noted for their ability to interact with beta-adrenergic receptors.

- Antitumor activity : The unique structure allows for specific interactions that may inhibit tumor growth.

Synthetic Routes

The synthesis of 2-butyl derivatives typically involves several key steps:

- Formation of the phenoxy group via nucleophilic substitution.

- Introduction of the methoxyethylamino group through alkylation reactions.

- Construction of the butanol backbone using reduction and substitution methods.

Chemical Behavior

This compound can undergo various reactions:

- Oxidation : Leading to ketones or aldehydes.

- Reduction : Producing alcohols or amines.

- Substitution : Modifying the phenoxy group through electrophilic aromatic substitution.

Q & A

Q. What are the optimized synthetic routes for 2-Butanol, 2-((2-methoxyethyl)amino)-3-methyl-3-phenoxy-?

Methodological Answer: The compound can be synthesized via multi-step alkylation and purification processes. For example:

- Step 1: React 2-methoxyethyl(methyl)amine derivatives with bromoethanol in toluene under reflux (100°C, 2 hours) using triethylamine as a base, yielding intermediate alcohols (88% efficiency) .

- Step 2: Purify intermediates using sulfonyl chloride in ethyl acetate at 0°C, followed by column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) to isolate the final product .

- Key Considerations: Monitor reaction stoichiometry to minimize byproducts like unreacted amines or halogenated impurities.

Q. Which analytical techniques are most reliable for validating purity and structural integrity?

Methodological Answer:

- LCMS/HPLC: Use reverse-phase HPLC with acetonitrile/water mobile phases; retention times (e.g., 0.61 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 428 [M+H]⁺) confirm identity .

- NMR Spectroscopy: Analyze methoxy (δ 3.2–3.4 ppm) and phenoxy (δ 6.8–7.4 ppm) proton environments to verify substitution patterns.

- Elemental Analysis: Validate empirical formulas (e.g., C, H, N content) to detect residual solvents or incomplete reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. phenoxy substituents) influence bioactivity?

Methodological Answer:

- SAR Studies: Compare analogs like 2-(3-methoxyphenoxy)ethanamine () or 4-(3-benzyloxyphenyl)-2-methoxyphenol () to assess:

- Receptor Binding: Use radioligand assays to quantify affinity for targets like G-protein-coupled receptors.

- Enzyme Inhibition: Test inhibitory effects on cytochrome P450 isoforms using fluorometric assays.

- Computational Modeling: Apply density functional theory (DFT) to predict electronic effects of substituents on reactivity .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?

Methodological Answer:

- Degradation Pathways: Conduct accelerated stability studies (40°C/75% RH) with LCMS monitoring. For example:

- Acidic conditions may cleave the methoxyethylamine group, forming 3-methyl-3-phenoxy-2-butanol.

- Oxidative degradation via hydroxyl radicals (tested with H₂O₂/UV exposure) could yield ketone byproducts.

- Stabilization Strategies: Use buffered formulations (pH 6–8) and antioxidants (e.g., BHT) to mitigate hydrolysis .

Q. How can contradictions in reported synthesis yields or analytical data be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate procedures from patents (e.g., ’s 88% yield) while controlling variables like solvent purity and inert atmosphere (N₂/Ar).

- Cross-Validation: Compare LCMS/HPLC data across labs using standardized columns (e.g., Agilent ZORBAX SB-C18) and mobile phases.

- Byproduct Analysis: Use high-resolution MS to identify undocumented impurities (e.g., brominated side products from Step 1 in ) .

Q. What environmental impact assessments are needed for this compound?

Methodological Answer:

- Ecotoxicity Screening: Perform OECD 301 biodegradation tests to evaluate persistence in soil/water.

- Bioaccumulation Potential: Use logP calculations (e.g., >3 indicates high lipid solubility) and fish embryo toxicity assays (FET) .

- Waste Management: Neutralize reaction waste with potassium carbonate before disposal to prevent methoxyethylamine leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.